molecular formula C21H25N3O4 B11564385 3,4-Dimethoxy-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide

3,4-Dimethoxy-N-({N'-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11564385
M. Wt: 383.4 g/mol
InChI Key: IWMSJXLXEZETQN-HAVVHWLPSA-N
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Description

3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydrazone: The reaction between 1-phenylbutan-1-one and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 3,4-dimethoxybenzoyl chloride to form the final product.

The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxy-N-methylbenzamide
  • 3,4-Dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

Compared to similar compounds, 3,4-Dimethoxy-N-({N’-[(1E)-1-phenylbutylidene]hydrazinecarbonyl}methyl)benzamide has a unique structure that combines both hydrazine and benzamide functionalities. This unique combination contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-(1-phenylbutylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C21H25N3O4/c1-4-8-17(15-9-6-5-7-10-15)23-24-20(25)14-22-21(26)16-11-12-18(27-2)19(13-16)28-3/h5-7,9-13H,4,8,14H2,1-3H3,(H,22,26)(H,24,25)/b23-17+

InChI Key

IWMSJXLXEZETQN-HAVVHWLPSA-N

Isomeric SMILES

CCC/C(=N\NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=CC=CC=C2

Origin of Product

United States

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